
(4S,6S)-4,6-diphenyloxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6S)-4,6-diphenyloxan-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxan-2-one ring structure, which is substituted with two phenyl groups at the 4 and 6 positions. The stereochemistry of the compound is defined by the (4S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4,6-diphenyloxan-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are often used to isolate the pure enantiomer from the reaction mixture.
化学反応の分析
Types of Reactions
(4S,6S)-4,6-diphenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-2-one ring to an oxane ring, forming alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(4S,6S)-4,6-diphenyloxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in various industrial processes.
作用機序
The mechanism of action of (4S,6S)-4,6-diphenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
(4R,6R)-4,6-diphenyloxan-2-one: The enantiomer of (4S,6S)-4,6-diphenyloxan-2-one with opposite stereochemistry.
(4S,6S)-4,6-diphenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxan-2-one ring.
(4S,6S)-4,6-diphenyl-2-oxazolidinone: A related compound with an oxazolidinone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxan-2-one ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
189443-64-9 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
(4S,6S)-4,6-diphenyloxan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChIキー |
CHNFBCRXOMJHIK-HOTGVXAUSA-N |
異性体SMILES |
C1[C@@H](CC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(CC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


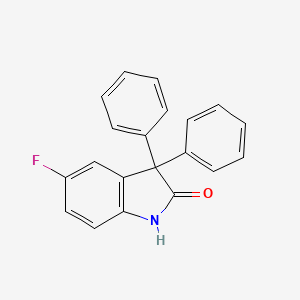
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
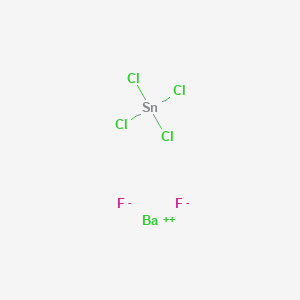

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)

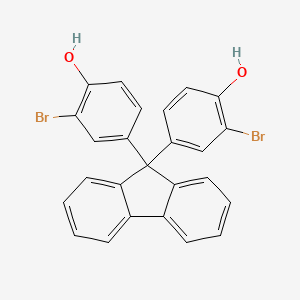
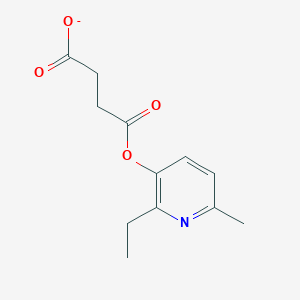
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)

![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
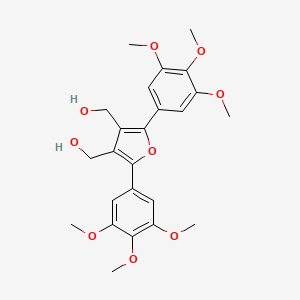
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
